2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole
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Overview
Description
2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromine atom, a methyl group, and an oxan-3-yl group attached to the thiazole ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The oxan-3-yl group may participate in cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazoles, while oxidation and reduction reactions may modify the functional groups present in the compound.
Scientific Research Applications
2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole: Lacks the oxan-3-yl group.
5-Methyl-4-(oxan-3-yl)-1,3-thiazole: Lacks the bromine atom.
2-Bromo-5-methylthiazole: Lacks the oxan-3-yl group.
Uniqueness
The presence of both the bromine atom and the oxan-3-yl group in 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole may impart unique reactivity and properties compared to similar compounds. This could make it particularly valuable in specific chemical or biological applications.
Properties
IUPAC Name |
2-bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKODEKQXGOADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2CCCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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